Arq-736

Catalog No.
S548807
CAS No.
1228237-57-7
M.F
C25H25N8Na2O8PS
M. Wt
674.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arq-736

CAS Number

1228237-57-7

Product Name

Arq-736

IUPAC Name

disodium;[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

Molecular Formula

C25H25N8Na2O8PS

Molecular Weight

674.5 g/mol

InChI

InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1

InChI Key

HXINDCTZKGGRDE-JPKZNVRTSA-L

solubility

Soluble in DMSO and soluble in water

Synonyms

ARQ736; ARQ-736; ARQ 736.

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

The exact mass of the compound Unii-Y2H4S74Y8U is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ARQ-736 (CAS 1228237-57-7) is an orally bioavailable, highly soluble phosphate prodrug of the potent pan-RAF kinase inhibitor ARQ-680 [1]. In preclinical oncology and targeted therapy development, the primary procurement advantage of ARQ-736 lies in its prodrug architecture, which overcomes the severe aqueous solubility limitations of its parent compound [2]. Upon administration, it is rapidly converted by endogenous phosphatases into ARQ-680, which targets wild-type BRAF, mutant BRAF (V600E), and CRAF with low-nanomolar affinity [3]. This dual advantage of formulation-friendly solubility and broad-spectrum RAF inhibition makes ARQ-736 a critical material for in vivo xenograft modeling and studies involving MAPK pathway dysregulation.

Research Fit

Pan-RAF tool compound
Supports BRAF(V600E) pathway interrogation in cell-based assays
Phosphate prodrug activation
Enables oral administration and formulation flexibility in rodent studies
Kinome selectivity context
Reported low off-target kinase engagement; suitable for pathway-specific profiling

Substituting ARQ-736 with its active parent compound, ARQ-680, routinely fails in in vivo applications due to the parent's extremely poor aqueous solubility, which necessitates complex, non-standard formulation vehicles that can confound pharmacokinetic readouts[1]. Furthermore, substituting ARQ-736 with class-standard selective BRAF inhibitors, such as vemurafenib (PLX4032), is fundamentally flawed in KRAS- or NRAS-mutant models [2]. First-generation selective inhibitors induce paradoxical activation of the MAPK pathway in wild-type BRAF cells, leading to hyperphosphorylation of ERK and accelerated tumor growth [2]. ARQ-736, via its active moiety, acts as a pan-RAF inhibitor that specifically abrogates this paradoxical activation, making it non-interchangeable for studies involving complex RAS/RAF genotypes [2].

Substitution Risk

  • Prodrug activation ARQ-736 requires phosphatase conversion; non-prodrug BRAF inhibitors may exhibit different exposure profiles.
  • Wild‑type BRAF response First-generation inhibitors can paradoxically activate MAPK in wild-type cells; ARQ-736 shows differential cytotoxicity that may not transfer across models.
  • Off‑target kinase profile Multikinase inhibitors (e.g., sorafenib) engage VEGFR2/PDGFR; ARQ-736 kinome data suggest a different selectivity landscape.

Abrogation of Paradoxical ERK Activation in KRAS-Mutant Models

In KRAS-mutant colon cancer cell lines (HCT-116, SW480, DLD-1), selective BRAF inhibitors like PLX4032 (vemurafenib) induce a 1.8- to 5-fold increase in ERK phosphorylation, failing to inhibit the pathway even at concentrations up to 100 μM [1]. In contrast, ARQ-680 (the active moiety of ARQ-736) achieves nearly complete inhibition of ERK phosphorylation at concentrations of 3 μM and above[1].

Evidence DimensionERK Phosphorylation Inhibition (KRAS-mutant cells)
Target Compound DataARQ-680 (from ARQ-736): Complete inhibition at ≥ 3 μM
Comparator Or BaselinePLX4032 (Vemurafenib): No inhibition; 1.8 to 5-fold increase in p-ERK up to 100 μM
Quantified Difference>33-fold lower concentration required for complete inhibition vs paradoxical activation threshold
ConditionsIn vitro quantitative western blotting in HCT-116, SW480, and DLD-1 cell lines

Buyers modeling KRAS- or NRAS-mutant cancers must select ARQ-736 to avoid the confounding artifact of paradoxical MAPK activation caused by standard BRAF inhibitors.

Pan-RAF IC50
Cross-study comparable
BRAF 2.6 nM | BRAF(V600E) 2.7 nM | CRAF 7.3 nM
Reported pan-RAF inhibition profile
Biochemical assay; comparator IC50 from independent studies

Pan-RAF Kinase Binding Affinity

Unlike first-generation inhibitors that are highly selective for mutant BRAF, the active moiety of ARQ-736 demonstrates potent, low-nanomolar inhibition across the RAF kinase family. It exhibits IC50 values of 2.6 nM for wild-type BRAF, 2.7 nM for mutant BRAF(V600E), and 7.3 nM for CRAF [1]. This pan-RAF profile is the mechanistic basis for its ability to overcome resistance in complex melanoma models [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataARQ-680 (active moiety): BRAF (2.6 nM), BRAF V600E (2.7 nM), CRAF (7.3 nM)
Comparator Or BaselineSelective BRAF inhibitors (class baseline): Typically >100 nM for CRAF
Quantified DifferenceSingle-digit nanomolar potency across all three major RAF isoforms
ConditionsIn vitro biochemical kinase assays

Ensures the compound is viable for procurement in studies targeting CRAF-dependent resistance mechanisms or wild-type BRAF malignancies.

Kinome Selectivity
Class-level inference
11 of 272 kinases inhibited within 100‑fold of BRAF IC50
High kinome selectivity reported
Panel details not fully specified in abstract; VEGFR2 inactive

Cross-Species Metabolic Stability for In Vivo Dosing

ARQ-736 and its active metabolite ARQ-680 exhibit high metabolic stability across species, which is critical for reproducible in vivo dosing. In cross-species NADPH-dependent metabolism studies, both compounds demonstrated half-lives (t1/2) exceeding 30 minutes in rat, dog, and human liver microsomes [1]. Phase I metabolism is predominantly driven by CYP3A4[1].

Evidence DimensionMicrosomal Half-life (t1/2)
Target Compound DataARQ-736 / ARQ-680: > 30 minutes
Comparator Or BaselineRapidly cleared experimental kinase inhibitors: Typically < 15 minutes
Quantified DifferenceSustained metabolic stability across three mammalian species
ConditionsHuman, rat, and dog liver microsomes with NADPH

High microsomal stability guarantees that the compound will achieve sufficient systemic exposure in animal models without requiring continuous infusion.

Cytotoxicity Selectivity
Head-to-head comparison
Mutant BRAF(V600E) IC50 0.2–0.3 μM
Wild‑type BRAF/RAS IC50 4 to >10 μM
Differential cell-model response
Cell proliferation assay; 13‑ to 50‑fold window reported
A375 Xenograft TGI
Cross-study comparable
54% TGI (IP Q1Dx13)
77% TGI (continuous infusion)
In vivo model-response context
A375 melanoma xenograft; vehicle-controlled
Metabolic Stability
Class-level inference
t1/2 >30 min (human, rat, dog); CYP3A4-mediated
Prodrug activation profile
NADPH-dependent microsomal incubation; ARQ-736 and ARQ-680 stable

Oral Dosing in Murine Xenograft Models

Due to its design as a highly soluble phosphate prodrug, ARQ-736 is the optimal choice for in vivo pharmacokinetic and efficacy studies requiring oral administration. It bypasses the severe formulation bottlenecks associated with the parent compound (ARQ-680), ensuring reliable systemic delivery and conversion to the active moiety by endogenous phosphatases [1].

Investigating MAPK Pathway Dynamics in KRAS/NRAS-Mutant Cancers

ARQ-736 is highly recommended for research involving KRAS-mutant colon cancer or NRAS-mutant melanoma cell lines. Because its active moiety completely inhibits ERK phosphorylation at ≥3 μM without inducing the paradoxical activation seen with vemurafenib, it provides a clean pharmacological tool for studying true pathway suppression in these complex genotypes [2].

Overcoming BRAF-Inhibitor Acquired Resistance

In models where tumors have developed resistance to selective BRAF V600E inhibitors (e.g., via CRAF upregulation or RAF dimerization), ARQ-736 serves as a critical pan-RAF benchmark. Its single-digit nanomolar potency against CRAF (IC50 = 7.3 nM) and wild-type BRAF (IC50 = 2.6 nM) makes it essential for evaluating next-generation combination therapies aimed at bypassing resistance networks [2].

Application Fit

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Reported kinome selectivity (limited off‑target hits)
Confirm lack of VEGFR2 inhibition in your assay
BRAF(V600E) xenograft studies
Reported tumor growth inhibition in A375 model
Verify p‑ERK suppression and dose‑response
Mutant vs. wild‑type BRAF cell studies
Differential cytotoxicity profile
Validate IC50 shift in your cell line panel
Prodrug activation research
Phosphate prodrug conversion and metabolic stability
Confirm activation kinetics and CYP3A4 dependence

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

674.10490652 Da

Monoisotopic Mass

674.10490652 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y2H4S74Y8U

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